3,14-Octadecadien-1-ol, 2-amino-

Description

Baseline Levels and Variability Across Biological Contexts

Due to the lack of detection in any biological system, there are no established baseline levels for 3,14-Octadecadien-1-ol, 2-amino-. Consequently, data on its variability across different biological contexts, tissues, or species is non-existent.

The following table is a placeholder to illustrate how such data would be presented if it were available.

Interactive Data Table: Baseline Levels of 3,14-Octadecadien-1-ol, 2-amino- (Illustrative)

| Biological Matrix | Species | Condition | Mean Concentration (ng/g) | Range (ng/g) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

This table is for illustrative purposes only. No actual data for this compound has been reported.

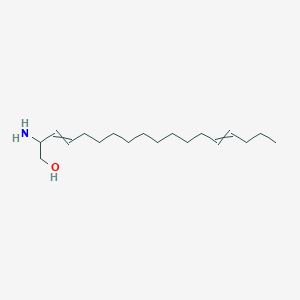

Structure

3D Structure

Properties

CAS No. |

824395-54-2 |

|---|---|

Molecular Formula |

C18H35NO |

Molecular Weight |

281.5 g/mol |

IUPAC Name |

2-aminooctadeca-3,14-dien-1-ol |

InChI |

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-20/h4-5,15-16,18,20H,2-3,6-14,17,19H2,1H3 |

InChI Key |

ZKDQTJNTEXCOAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCCCCCCCCCC=CC(CO)N |

Origin of Product |

United States |

Biosynthesis of 3,14 Octadecadien 1 Ol, 2 Amino

The biosynthetic pathway for 3,14-Octadecadien-1-ol, 2-amino- remains uncharacterized. The precursor molecules and the specific enzymes that would catalyze its formation are unknown. While the biosynthesis of other long-chain amino alcohols and sphingoid bases are well-documented, no specific pathways have been identified for this particular di-unsaturated C18 amino alcohol.

Detection and Analysis of 3,14 Octadecadien 1 Ol, 2 Amino

Proposed Biosynthetic Routes and Enzymatic Mechanisms

The biosynthesis of a molecule like 3,14-Octadecadien-1-ol, 2-amino-, which combines features of both lipids and amino acids, is not described by a single, well-defined pathway. Instead, its formation can be proposed through the confluence of enzymatic systems that produce its constituent parts: a long, unsaturated carbon chain and a 2-amino-1-ol head group.

Precursor Utilization in Long-Chain Amino Alcohol Biogenesis

The biogenesis of long-chain amino alcohols likely involves precursors from both fatty acid and amino acid metabolism. The C18 carbon backbone is characteristic of fatty acid synthesis. In biological systems, long-chain alcohols are typically produced via the reduction of fatty acids. nih.gov This process requires the activation of a fatty acid to its coenzyme A (CoA) derivative, a step that needs ATP and Mg2+. nih.gov Subsequently, a membrane-bound fatty acid reductase enzyme catalyzes the reduction of the acyl-CoA to the corresponding alcohol, using NADPH as the reducing cofactor. nih.gov The biosynthesis of the unsaturated backbone of 3,14-octadecadiene would necessitate the action of specific desaturase enzymes to introduce double bonds at the required positions.

The introduction of the 2-amino group onto this lipid backbone is a key step. Biocatalytic routes for synthesizing chiral amino alcohols offer high selectivity under environmentally benign conditions. nih.gov Engineered enzymes, such as amine dehydrogenases (AmDHs) derived from amino acid dehydrogenases (AADHs), are capable of asymmetric reductive amination of α-hydroxy ketones, using ammonia (B1221849) as the amino donor. nih.govfrontiersin.orgnih.gov It is conceivable that a hydroxylated C18 dienone intermediate could be aminated by such an enzyme to produce 3,14-Octadecadien-1-ol, 2-amino-. Another potential route involves transaminase enzymes, which can transfer an amino group to a keto acid. nih.gov The synthesis of long-chain 2-amino alcohols can also start from lipidic α-amino acids, which already contain the necessary components. researchgate.net

Related Enzymatic Systems Involved in Amino Acid and Lipid Metabolism

While not directly synthesizing the target molecule, certain enzymes exemplify the catalytic mechanisms required for its assembly. The study of these enzymes provides insight into how nature constructs complex molecules from simple metabolic building blocks.

| Enzyme | EC Number | Function & Reaction | Relevance to Biosynthesis |

| 2-amino-3-ketobutyrate CoA lyase (KBL) | 2.3.1.29 | A pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the cleavage of 2-amino-3-ketobutyrate, with coenzyme A, into glycine (B1666218) and acetyl-CoA. nih.govebi.ac.uk This is a key step in threonine degradation. nih.gov | This enzyme's reaction is reversible, suggesting it could participate in C-C bond formation to create amino ketone precursors. nih.gov It links amino acid metabolism (glycine, threonine) with fatty acid synthesis (acetyl-CoA), demonstrating the integration of pathways that would be necessary to supply precursors for a hybrid molecule like an amino alcohol. nih.govontosight.ai |

| 2-amino-3,7-dideoxy-D-threo-hept-6-ulosonate synthase (ADH synthase) | 2.2.1.10 | Catalyzes a transaldol reaction between L-aspartate 4-semialdehyde and 6-deoxy-5-ketofructose 1-phosphate. It is a key enzyme in an alternative pathway for aromatic amino acid biosynthesis in archaea. wikipedia.org | ADH synthase is an example of an enzyme that joins an amino acid precursor with a sugar-derived chain to form a long-chain amino-keto acid. foodb.ca This type of enzymatic condensation is analogous to the hypothetical formation of the C18 amino alcohol backbone from smaller, functionalized precursors. |

Synthetic Methodologies for 3,14-Octadecadien-1-ol, 2-amino-

The chemical synthesis of 3,14-Octadecadien-1-ol, 2-amino- presents significant challenges, particularly in controlling the stereochemistry at the C2 amino-bearing carbon and at the two C=C double bonds. Methodologies developed for analogous long-chain dienols and amino alcohols provide a roadmap for its construction.

Total Synthesis Approaches for Analogous Dienols and Amino Alcohols

Total synthesis would require a multi-step sequence designed to build the C18 backbone and install the functional groups with precise regio- and stereoselectivity.

A powerful strategy for constructing unsaturated carbon chains involves the use of acetylenic intermediates. This approach allows for the controlled formation of carbon-carbon bonds and the subsequent stereoselective reduction to alkenes.

Stereoselective Alkylation: The carbon backbone can be assembled by the nucleophilic attack of an acetylide anion on an electrophilic carbon. youtube.com For instance, a shorter terminal alkyne fragment could be deprotonated with a strong base to form a potent nucleophile, which then reacts with a long-chain alkyl halide or epoxide to extend the chain. This process can be repeated to achieve the desired C18 length.

Hydrogenation of Acetylenic Intermediates: The conversion of the alkyne triple bonds to alkene double bonds is a critical step. Partial hydrogenation using specific catalysts allows for control over the alkene geometry. For example, hydrogenation with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) selectively produces cis (Z)-alkenes from alkynes. youtube.com This method would be essential for establishing the stereochemistry of the double bonds at positions 3 and 14. Enantioselective hydrogenation can also be employed to set chiral centers. youtube.com

Convergent synthesis aims to create complex molecules by joining several smaller, pre-synthesized fragments. Strategies involving sulfone intermediates, such as the Julia olefination and its variants, are highly effective for forming carbon-carbon double bonds.

This approach would involve synthesizing two key fragments of the target molecule separately. For example, one fragment could be a C1-C3 unit containing the protected 2-amino-1-ol moiety derived from a chiral starting material like serine. The other fragment would be the remaining C15 chain, functionalized as a sulfone at one end and an aldehyde or ketone at the other. The anion of the sulfone fragment would react with an aldehyde, and subsequent reductive elimination would form one of the double bonds, joining the two pieces. A similar strategy could be used to install the second double bond. This methodology has been applied to the synthesis of complex acetylenic compounds where sulfone intermediates play a key role. dtic.mil

| Synthetic Strategy | Key Reactions | Advantages |

| Acetylenic Intermediates | Acetylide alkylation, Partial hydrogenation (e.g., Lindlar's catalyst) youtube.com | Reliable C-C bond formation. Excellent control over alkene stereochemistry (cis or trans depending on reduction conditions). |

| Sulfone-Based Convergent Synthesis | Julia-Kocienski or related olefinations. | Convergent approach increases overall efficiency. Creates C=C bonds with good stereocontrol. Allows for the joining of complex fragments late in the synthesis. |

Application of Alkyne Zipper Reactions in Long-Chain Fatty Alcohol Synthesis

The alkyne zipper reaction is a powerful contra-thermodynamic isomerization process used to move an internal alkyne (triple bond) to a terminal position along a hydrocarbon chain. mdpi.comwikipedia.org This reaction is particularly valuable in long-chain synthesis as it allows for functionalization at the end of the chain, a position that is often difficult to access directly. mdpi.com The reaction proceeds under very strong basic conditions, typically using alkali metal amides like potassium 3-aminopropylamide (KAPA), which is prepared from potassium hydride and 1,3-diaminopropane. mdpi.comwikipedia.org

The mechanism involves a series of deprotonation and reprotonation steps that effectively "walk" the triple bond along the carbon backbone. wikipedia.org The process is driven to completion because the terminal alkyne is deprotonated by the superbase to form a stable acetylide anion, which effectively removes it from the equilibrium and pushes the reaction forward. wikipedia.org

For the synthesis of a precursor to 3,14-Octadecadien-1-ol, 2-amino-, one could envision starting with a C18 chain containing an easily accessible internal alkyne. The alkyne zipper reaction could then be employed to migrate this triple bond to the 14th position. Subsequent stereoselective reduction of the alkyne would yield the desired C-14 double bond. This strategy provides a route to installing unsaturation at specific, remote positions within a long chain, which is a common challenge in lipid synthesis. mdpi.com The terminal alkyne generated is a versatile handle for various transformations. mdpi.comyoutube.com

Table 1: Reagents for Alkyne Zipper Reactions

| Reagent | Description | Reference |

|---|---|---|

| Potassium 3-aminopropylamide (KAPA) | A highly effective superbase for contra-thermodynamic isomerization of internal alkynes to terminal positions. mdpi.comwikipedia.org | mdpi.comwikipedia.org |

| Sodium Amide (NaNH₂) | A strong base also capable of inducing alkyne isomerization, often requiring higher temperatures. youtube.com | youtube.com |

Aminooxygenation Reactions for Vicinal Amino Alcohol Formation

The 2-amino-1-ol moiety is a critical feature of the target molecule, representing a vicinal amino alcohol. This structural motif can be generated directly across a double bond via aminooxygenation reactions. nih.govresearchgate.net Among the most powerful of these is the Sharpless Asymmetric Aminohydroxylation (AA). nih.govnih.gov This reaction converts alkenes into enantiomerically enriched N-protected 1,2-amino alcohols in a syn-selective manner. nih.govorganic-chemistry.org

The AA reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically derived from dihydroquinine or dihydroquinidine (B8771983) alkaloids. nih.govresearchgate.net A stoichiometric nitrogen source, such as a salt of an N-halosulfonamide (e.g., Chloramine-T), N-halocarbamate, or N-haloamide, provides the amino group. researchgate.netorganic-chemistry.org The choice of ligand dictates the stereochemistry of the resulting amino alcohol, while the nitrogen source can influence regioselectivity. nih.govorganic-chemistry.org

In a hypothetical synthesis of 3,14-Octadecadien-1-ol, 2-amino-, a precursor molecule with a terminal double bond (e.g., 3,14-octadecadiene) would be subjected to the Sharpless AA conditions. This would install the hydroxyl group at the C-1 position and the (protected) amino group at the C-2 position with high control over stereochemistry and regioselectivity. nih.gov The reaction's ability to deliver chiral amino alcohols makes it a cornerstone in the synthesis of complex, biologically active molecules. nih.govmdpi.com

An alternative, non-asymmetric route involves the ring-opening of an epoxide. rroij.comresearchgate.net A terminal epoxide, formed from the corresponding alkene, can be opened by an amine nucleophile. This reaction typically results in the nucleophile attacking the least sterically hindered carbon, yielding the desired 2-amino-1-ol product after workup. rroij.com

Table 2: Key Components in Sharpless Asymmetric Aminohydroxylation

| Component | Role | Reference |

|---|---|---|

| Osmium Tetroxide (OsO₄) | Catalyst that forms an osmium(VI) azaglycolate intermediate with the alkene. organic-chemistry.org | organic-chemistry.org |

| Chiral Ligands (e.g., (DHQ)₂PHAL) | Induces enantioselectivity and can influence regioselectivity. organic-chemistry.orgresearchgate.net | organic-chemistry.orgresearchgate.net |

| Nitrogen Source (e.g., Chloramine-T) | Provides the nitrogen atom for the amino group and reoxidizes the catalyst. researchgate.netorganic-chemistry.org | researchgate.netorganic-chemistry.org |

Derivatization Strategies from Precursor Molecules

Synthesizing complex molecules like 3,14-Octadecadien-1-ol, 2-amino- often begins with modifying readily available starting materials. Long-chain fatty acids or their derivatives are ideal precursors. researchgate.netsigmaaldrich.com For instance, a C18 fatty acid could serve as the backbone.

A plausible strategy could involve the following steps:

Functional Group Manipulation : Starting with a fatty acid, the carboxylic acid group can be reduced to a primary alcohol. This alcohol can then be converted into a leaving group for subsequent reactions or protected while other parts of the molecule are modified. sigmaaldrich.comrestek.com

Introduction of Unsaturation : Double bonds can be introduced at specific locations. For example, the C-3 double bond might be formed via an elimination reaction. Creating the C-14 double bond could involve the alkyne zipper reaction followed by reduction, as described previously.

Formation of the Amino Alcohol Headgroup : Starting with a precursor having a terminal double bond, the 1,2-amino alcohol can be installed. One common method is epoxidation of the terminal alkene followed by regioselective ring-opening with an ammonia equivalent or a protected amine. rroij.comresearchgate.net This approach yields the desired 2-amino-1-ol structure. researchgate.net

Protecting Group Strategy : Throughout the synthesis, protecting groups would be essential to mask reactive functionalities like alcohols and amines while other transformations are carried out. For example, an amine could be protected as a carbamate (B1207046) (e.g., Boc) or an azide, which is later reduced. nih.gov

This derivatization approach leverages the existing carbon skeleton of natural lipids, making it an efficient strategy for accessing complex, modified long-chain compounds. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| 3,14-Octadecadien-1-ol, 2-amino- | |

| Potassium 3-aminopropylamide | |

| 1,3-Diaminopropane | |

| Potassium Hydride | |

| Sodium Amide | |

| Osmium Tetroxide | |

| Chloramine-T | |

| Dihydroquinine | |

| Dihydroquinidine |

Intermediary Metabolism and Biological Role Hypotheses for 3,14 Octadecadien 1 Ol, 2 Amino

Integration into Core Metabolic Pathways: A Lack of Specific Data

The request outlined a detailed investigation into the compound's association with several key metabolic pathways. However, no studies were found that specifically link 3,14-Octadecadien-1-ol, 2-amino- to the following:

Association with Lipid Metabolism (e.g., free fatty acid metabolism)

While the structure of 3,14-Octadecadien-1-ol, 2-amino- suggests a relationship with lipid metabolism due to its long carbon chain, no research specifically confirms or details this association. General principles of lipid metabolism involve the breakdown of fatty acids for energy or their use in the synthesis of more complex lipids. nih.gov Long-chain fatty alcohols can be metabolized to fatty acids. nih.gov However, the specific enzymes and pathways that would act on 3,14-Octadecadien-1-ol, 2-amino- have not been identified.

Interplay with Purine (B94841) Metabolism and Nucleotide Synthesis Pathways

There is no scientific literature available to support a direct interplay between 3,14-Octadecadien-1-ol, 2-amino- and purine metabolism or nucleotide synthesis. genome.jp Purine metabolism involves the synthesis and breakdown of purine nucleotides, which are fundamental building blocks of DNA and RNA. byjus.com

Connection to Bile Secretion and Cholesterol Metabolism

The connection between this specific compound and bile secretion or cholesterol metabolism is not established in the current body of scientific knowledge. Bile secretion is a critical process for the digestion of fats and the elimination of waste products, including cholesterol. nih.gov While metabolomics studies of intrahepatic cholestasis of pregnancy have identified various metabolites, including bile acids and lipids, 3,14-Octadecadien-1-ol, 2-amino- has not been specifically reported as a key player in this condition. nih.govnih.gov

Classification as an Alcohol and Amine Metabolite

Based on its chemical structure, 3,14-Octadecadien-1-ol, 2-amino- is classified as a long-chain unsaturated amino alcohol. chemspider.com This classification suggests it would undergo metabolic reactions typical for alcohols and amines. The alcohol group could be a site for oxidation, and the amine group for various modifications. However, the specific metabolic fate of this compound is unknown.

Functional Implications in Cellular and Systemic Processes: Hypotheses Awaiting Evidence

The requested section on functional implications also suffers from a lack of specific data for 3,14-Octadecadien-1-ol, 2-amino-.

Role in Metabolic Homeostasis Perturbations (e.g., observations in intrahepatic cholestasis of pregnancy)

Intrahepatic cholestasis of pregnancy (ICP) is a liver disorder of pregnancy characterized by elevated bile acids in the blood. nih.gov While the exact causes of ICP are not fully understood, it is believed to involve genetic, hormonal, and environmental factors. nih.gov Metabolomics studies on ICP patients have revealed alterations in various metabolic pathways, primarily related to bile acid and lipid metabolism. nih.govnih.gov However, these studies have not identified 3,14-Octadecadien-1-ol, 2-amino- as a significant metabolite in the context of ICP.

Lack of Scientific Data Prevents In-Depth Analysis of 3,14-Octadecadien-1-ol, 2-amino-

A thorough investigation into the scientific literature reveals a significant gap in knowledge regarding the chemical compound 3,14-Octadecadien-1-ol, 2-amino-. Specifically, there is a lack of available data concerning its intermediary metabolism, biological functions, and potential roles in cellular processes such as stress responses, including any specific links to renal cell carcinoma.

Extensive searches have not yielded any specific studies that would allow for a detailed and scientifically accurate discussion of its metabolic pathways or its hypothesized mechanisms of action. General principles of intermediary metabolism, which involve the conversion of nutrients into cellular components and energy, are well-established. sajaa.co.zanih.gov Similarly, the mechanisms of cellular stress, particularly oxidative stress, and their implications in the development and progression of renal cell carcinoma are areas of active research. nih.govnih.gov However, without direct research on 3,14-Octadecadien-1-ol, 2-amino-, any attempt to connect these general concepts to this specific molecule would be purely speculative and would not meet the required standards of scientific accuracy.

The available information is limited to basic chemical identifiers for structurally related, but distinct, compounds. For instance, details are available for molecules such as (3E,14Z)-2-Amino-3,14-octadecadien-1-ol, 3-Amino-1,2-propanediol, and 2-Amino-3-chlorocyclohexane-1-carbonitrile, but this information cannot be extrapolated to the compound . chemspider.comnih.govnih.gov

Consequently, the creation of a detailed article focusing on the intermediary metabolism and biological role of 3,14-Octadecadien-1-ol, 2-amino-, as outlined in the initial request, is not feasible at this time due to the absence of the necessary scientific evidence. Further research and publication of data pertaining specifically to this compound are required before a comprehensive and factual analysis can be provided.

Mechanistic Investigations of 3,14 Octadecadien 1 Ol, 2 Amino

Enzyme Catalysis and Substrate Specificity Hypotheses

The metabolism of 3,14-Octadecadien-1-ol, 2-amino- is likely initiated by enzymes that recognize its characteristic long-chain amino alcohol structure. Key enzyme families that could potentially act on this compound include sphingosine (B13886) kinases and ceramide synthases.

Sphingosine Kinases (SphK): There are two main isoforms, SphK1 and SphK2, which catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule. nih.govwikipedia.org Given the structural similarities, it is hypothesized that SphK1 and/or SphK2 could phosphorylate the 1-hydroxyl group of 3,14-Octadecadien-1-ol, 2-amino-. The substrate specificity of these kinases is not absolute; for instance, SphK2 is known to phosphorylate various sphingoid bases, including some with di-unsaturated chains. frontiersin.org The presence of double bonds at the 3 and 14 positions of the octadecadienol (B8486778) chain might influence the binding affinity and catalytic efficiency of these kinases. frontiersin.org Structural analysis of SphK1 has revealed a hydrophobic lipid-binding pocket that accommodates the long alkyl chain of sphingosine, suggesting a similar binding mode for 3,14-Octadecadien-1-ol, 2-amino-. nih.gov

Ceramide Synthases (CerS): These enzymes are responsible for N-acylating sphingoid bases to form ceramides (B1148491), another class of important signaling lipids. paperity.orgnih.gov There are six CerS isoforms in mammals, each exhibiting specificity for acyl-CoAs of different chain lengths. biorxiv.org It is plausible that 3,14-Octadecadien-1-ol, 2-amino- could serve as a substrate for one or more of these synthases, leading to the formation of a novel ceramide analog. The reaction mechanism of CerS involves a ping-pong kinetic model with a covalent acyl-enzyme intermediate. paperity.orgbiorxiv.org The specific positioning of the double bonds in 3,14-Octadecadien-1-ol, 2-amino- might affect its recognition and processing by the catalytic site of CerS enzymes. nih.govembopress.org

Other Potential Enzymatic Modifications: Alcohol dehydrogenases are another class of enzymes that could potentially interact with 3,14-Octadecadien-1-ol, 2-amino-. These enzymes can catalyze the oxidation of alcohols. acs.orgresearchgate.net For instance, horse liver alcohol dehydrogenase has been shown to catalyze the oxidative lactamization of amino alcohols. acs.org Additionally, enzymes involved in the metabolism of long-chain fatty acids and alcohols in the brain have demonstrated specificity for particular chain lengths and degrees of saturation, which could be relevant for the biotransformation of this compound. nih.gov

Table 1: Hypothesized Enzymatic Reactions for 3,14-Octadecadien-1-ol, 2-amino-

| Enzyme Family | Hypothesized Reaction | Potential Product | Basis for Hypothesis |

| Sphingosine Kinases (SphK1/2) | Phosphorylation of the 1-hydroxyl group | 3,14-Octadecadien-1-phosphate, 2-amino- | Structural similarity to sphingosine, known substrate of SphKs. nih.govwikipedia.org |

| Ceramide Synthases (CerS) | N-acylation of the 2-amino group | N-acyl-3,14-Octadecadien-1-ol, 2-amino- (a ceramide analog) | Structural similarity to sphingoid bases, substrates for CerS. paperity.orgnih.gov |

| Alcohol Dehydrogenases | Oxidation of the 1-hydroxyl group | 2-amino-3,14-octadecadienal | General reactivity of ADHs with long-chain alcohols. acs.orgnih.gov |

Cellular Transport and Uptake Mechanisms

The transport of long-chain lipids like 3,14-Octadecadien-1-ol, 2-amino- across cellular membranes is a complex process. It is unlikely to occur via simple diffusion due to the molecule's size and amphipathic nature. Instead, it would likely involve protein-mediated transport mechanisms.

Transport of the Unphosphorylated Form: The uptake of sphingoid bases from the extracellular environment can be facilitated by transporter proteins. While specific transporters for 3,14-Octadecadien-1-ol, 2-amino- have not been identified, the mechanisms for similar molecules suggest potential pathways. For instance, the transport of ceramide from the endoplasmic reticulum to the Golgi apparatus is mediated by the ceramide transfer protein (CERT). nih.govnih.gov It is conceivable that a similar, yet-to-be-identified transporter could facilitate the movement of 3,14-Octadecadien-1-ol, 2-amino- across membranes.

Transport of the Phosphorylated Form: If 3,14-Octadecadien-1-ol, 2-amino- is phosphorylated by a sphingosine kinase, its phosphorylated derivative would require specific transporters to exit the cell. The export of sphingosine-1-phosphate (S1P) is a well-established process mediated by transporters such as Spinster homolog 2 (Spns2) and members of the ATP-binding cassette (ABC) transporter family (e.g., ABCC1, ABCG2, and ABCA1). nih.govnih.govaimspress.com These transporters play a crucial role in creating S1P gradients that are essential for signaling processes, such as immune cell trafficking. biologists.com It is highly probable that a phosphorylated form of 3,14-Octadecadien-1-ol, 2-amino- would utilize these or similar transporters for its efflux from the cell, enabling it to act as an extracellular signaling molecule. researchgate.net

Table 2: Potential Transporters for 3,14-Octadecadien-1-ol, 2-amino- and its Derivatives

| Transporter Family | Potential Substrate | Cellular Location | Basis for Hypothesis |

| Ceramide Transfer Protein (CERT) like | 3,14-Octadecadien-1-ol, 2-amino- | Endoplasmic Reticulum, Golgi | Analogy to ceramide transport. nih.govnih.gov |

| Spns2 | Phosphorylated 3,14-Octadecadien-1-ol, 2-amino- | Plasma membrane | Spns2 is a known exporter of S1P. nih.govbiologists.com |

| ABC Transporters (e.g., ABCC1, ABCG2) | Phosphorylated 3,14-Octadecadien-1-ol, 2-amino- | Plasma membrane | These are known to transport S1P and other lipid mediators. nih.govaimspress.com |

Catabolism and Biotransformation Pathways

The breakdown of 3,14-Octadecadien-1-ol, 2-amino- is likely to follow the general catabolic pathways established for sphingolipids. This process ultimately converges on the irreversible degradation of the molecule's core structure.

The central pathway for sphingolipid catabolism involves the deacylation of ceramides by enzymes called ceramidases to produce sphingosine. nih.gov If 3,14-Octadecadien-1-ol, 2-amino- is first acylated to a ceramide-like molecule, it would then be a substrate for a ceramidase to regenerate the original amino alcohol.

The key and irreversible step in the breakdown of sphingoid base phosphates is catalyzed by sphingosine-1-phosphate lyase (S1PL) . nih.govnih.gov This enzyme, located in the endoplasmic reticulum, cleaves S1P to produce phosphoethanolamine and a long-chain aldehyde (hexadecenal). nih.govacs.org It is highly probable that a phosphorylated derivative of 3,14-Octadecadien-1-ol, 2-amino- would be a substrate for S1PL. The cleavage would be expected to occur at the C2-C3 bond, yielding phosphoethanolamine and a C16-diene aldehyde. The activity of S1PL is a critical control point in regulating the levels of bioactive sphingolipids. patsnap.comuniprot.org

Furthermore, bacterial enzymes in the gut microbiota are known to perform biotransformations on unsaturated long-chain fatty acids, including isomerization of double bonds. nih.govnih.gov It is possible that gut bacteria could modify the double bonds of 3,14-Octadecadien-1-ol, 2-amino- before its absorption. The catabolism of amino acids, in general, is a complex process involving deamination, transamination, and decarboxylation, primarily in the liver and by the gut microbiota. encyclopedia.pubnih.gov

Molecular Interactions within Biological Systems

The biological effects of 3,14-Octadecadien-1-ol, 2-amino- and its metabolites would be mediated through their interactions with other molecules, particularly proteins and membrane lipids.

Receptor Binding: If the phosphorylated form of 3,14-Octadecadien-1-ol, 2-amino- is exported from the cell, it could act as a ligand for cell surface receptors. S1P, for example, binds to a family of five G protein-coupled receptors (S1PR1-5) to initiate a wide range of cellular responses, including cell migration, proliferation, and survival. nih.govpatsnap.com The specific structure of a phosphorylated 3,14-Octadecadien-1-ol, 2-amino-, particularly the positions of the double bonds, would determine its binding affinity and selectivity for these or other receptors.

Membrane Interactions: As an amphipathic molecule, 3,14-Octadecadien-1-ol, 2-amino- would insert into cellular membranes. Sphingolipids are known to associate with cholesterol in the plasma membrane to form specialized microdomains or "lipid rafts." youtube.comfrontiersin.org These domains serve as platforms for organizing signaling proteins. nih.gov It is likely that 3,14-Octadecadien-1-ol, 2-amino- and its derivatives would also partition into such domains, influencing membrane fluidity and the function of membrane-associated proteins. The interactions between the amino and hydroxyl groups of the molecule with the headgroups of other lipids and with membrane proteins would be crucial for its localization and function.

Protein Interactions: The amino and hydroxyl groups of 3,14-Octadecadien-1-ol, 2-amino- can participate in hydrogen bonding with amino acid residues in proteins. Such interactions are fundamental to enzyme-substrate binding and the modulation of protein function. researchgate.netdoi.org For example, the active sites of enzymes often contain amino acid residues like histidine, aspartate, and glutamate (B1630785) that can act as proton donors or acceptors, or as nucleophiles, to facilitate catalysis. youtube.com The interaction of 3,14-Octadecadien-1-ol, 2-amino- with such residues would be a key determinant of its metabolic fate and signaling functions.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 3,14 Octadecadien 1 Ol, 2 Amino

Rational Design and Synthesis of Structural Analogues

The synthesis of analogues of 3,14-Octadecadien-1-ol, 2-amino- is a critical step in understanding its biological role and optimizing its activity. Synthetic strategies often draw inspiration from established methods for preparing sphingoid bases and other long-chain amino alcohols. nih.gov

Modifications to the Alkyl Chain and Degree of Unsaturation

The eighteen-carbon chain with its two double bonds at positions 3 and 14 is a key determinant of the molecule's physical properties and its interaction with biological membranes and protein targets. The rational design of analogues involves systematic modifications to this lipophilic tail.

Key Modifications Include:

Varying Chain Length: Synthesizing homologues with shorter or longer alkyl chains can provide insights into the optimal length for specific biological activities.

Altering the Degree and Position of Unsaturation: The presence, number, and location of double bonds significantly influence the molecule's conformation and fluidity. Analogues with saturated chains (e.g., 2-amino-octadecan-1-ol), single double bonds (monoenes), or triple bonds (alkynes) can be synthesized to probe the importance of the diene system. Olefin cross-metathesis is a powerful tool for creating diverse unsaturated analogues. mdpi.comresearchgate.net

Introducing Branching: Methyl or other small alkyl groups can be introduced along the chain to study the impact of steric bulk on activity.

A common synthetic approach to introduce unsaturation involves the Wittig reaction, which allows for the controlled formation of carbon-carbon double bonds at specific positions. researchgate.netmdpi.com For instance, a protected amino aldehyde can be reacted with a suitable phosphorus ylide to construct the desired unsaturated carbon backbone.

Stereochemical Considerations in Diene and Amino Alcohol Moieties

The stereochemistry of the amino alcohol headgroup and the geometry of the double bonds are paramount for biological recognition and activity. Natural sphingolipids typically possess a specific (2S, 3R) or D-erythro configuration. nih.gov

Stereochemical Control is Achieved Through:

Asymmetric Synthesis: Starting from chiral precursors like L-serine ensures the correct stereochemistry at the C-2 and C-3 positions. nih.govnih.gov The inherent chirality of the starting material guides the stereochemical outcome of subsequent reactions.

Stereoselective Reactions: The use of stereoselective reducing agents is crucial for establishing the correct configuration of the hydroxyl group. mdpi.com For the double bonds, the choice of reaction conditions (e.g., in the Wittig reaction or metathesis) can influence the formation of either the (E)- or (Z)-isomer.

The precise spatial arrangement of the amino and hydroxyl groups, along with the geometry of the diene system, dictates how the molecule fits into binding pockets of enzymes or receptors. Deviations from the natural stereochemistry often lead to a significant loss of biological activity.

Functional Group Derivatization at Amino and Hydroxyl Positions

The amino and primary hydroxyl groups are key sites for metabolic transformations and interactions with other molecules. Derivatization at these positions can modulate the compound's polarity, metabolic stability, and biological activity.

Common Derivatizations Include:

N-Acylation: The free amino group can be acylated with fatty acids of varying lengths and degrees of unsaturation to mimic ceramides (B1148491). This modification is crucial for many of the biological functions of sphingolipids. nih.gov

N-Alkylation: Introduction of alkyl groups on the nitrogen can probe the steric and electronic requirements of the binding site.

O-Phosphorylation and O-Glycosylation: The primary hydroxyl group can be phosphorylated to mimic sphingosine-1-phosphate, a potent signaling molecule, or glycosylated to form structures analogous to cerebrosides and other glycosphingolipids. nih.gov

Protection and Deprotection: During synthesis, these functional groups are often protected with groups like Boc (tert-butyloxycarbonyl) for the amine and silyl (B83357) ethers for the hydroxyl to prevent unwanted side reactions. researchgate.net These protecting groups are then removed in the final steps to yield the target molecule.

Comparative Biological Studies with Related Amino Alcohols and Sphingoid Bases

To understand the unique biological profile of 3,14-Octadecadien-1-ol, 2-amino-, it is essential to compare its activity with that of well-characterized related compounds. A key comparator is 2-amino-1,3,4-octadecanetriol , also known as phytosphingosine, a common sphingoid base in plants, yeast, and mammals.

| Compound | Key Structural Features | Known Biological Activities |

| 3,14-Octadecadien-1-ol, 2-amino- | C18 chain, two double bonds (positions 3 and 14), primary alcohol, primary amine | (Predicted) Modulation of lipid signaling pathways, potential antimicrobial or anticancer activity (based on related structures) |

| 2-amino-1,3,4-octadecanetriol (Phytosphingosine) | C18 saturated chain, three hydroxyl groups, primary amine | Induces apoptosis in cancer cells, possesses anti-inflammatory and antimicrobial properties. taylorandfrancis.com |

| Sphingosine (B13886) | C18 chain, one double bond (trans at C4), two hydroxyl groups, primary amine | Precursor to ceramide and sphingosine-1-phosphate; involved in cell growth, differentiation, and apoptosis. taylorandfrancis.com |

| 1-Deoxysphinganine | C18 saturated chain, lacks the C1 hydroxyl group | Atypical sphingolipid; elevated levels are associated with hereditary sensory and autonomic neuropathy type 1 (HSAN1). nih.gov |

This table presents a comparative overview of the structural features and known biological activities of 3,14-Octadecadien-1-ol, 2-amino- and related sphingoid bases. The data is compiled from various sources in the scientific literature.

Comparative studies would typically involve assessing these compounds in parallel in various biological assays to determine their relative potencies and selectivities.

Elucidation of Structure-Activity Relationships in Defined Biological Models

Structure-activity relationship (SAR) studies aim to systematically link the chemical structure of a molecule to its biological effect. For 3,14-Octadecadien-1-ol, 2-amino-, this involves testing the synthesized analogues in specific biological models.

Potential Biological Models and Assays:

Enzyme Inhibition Assays: Key enzymes in sphingolipid metabolism, such as sphingosine kinases (SK1 and SK2), ceramide synthases, and ceramidases, are important targets. The ability of the analogues to inhibit or modulate these enzymes can be quantified. nih.gov

Receptor Binding Assays: If the compound is hypothesized to interact with a specific receptor, such as the S1P receptors, competitive binding assays using a radiolabeled ligand can determine its affinity.

Cell-Based Assays: The effects of the analogues on cell proliferation, apoptosis, inflammation, and other cellular processes can be studied in various cell lines (e.g., cancer cells, immune cells).

Antimicrobial Assays: Many long-chain amino alcohols exhibit antimicrobial activity. Analogues can be tested against a panel of bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

| Modification to 3,14-Octadecadien-1-ol, 2-amino- | Predicted Impact on Biological Activity | Rationale |

| Saturation of both double bonds | Likely altered membrane interaction and potentially reduced activity in specific pathways. | The rigidity and conformation conferred by the double bonds are often crucial for fitting into enzyme active sites or receptor binding pockets. |

| Removal of the C-1 hydroxyl group | Could lead to atypical biological activity, potentially toxic. | This modification would prevent phosphorylation by sphingosine kinases, disrupting normal metabolic pathways and potentially leading to the accumulation of bioactive intermediates. nih.gov |

| Inversion of stereochemistry at C-2 or C-3 | Significant loss of activity. | The precise 3D arrangement of the amino and hydroxyl groups is critical for molecular recognition by biological targets. nih.gov |

| N-acylation with a long-chain fatty acid | May switch activity profile to be more ceramide-like. | Ceramides have distinct signaling roles from free sphingoid bases, often involved in pro-apoptotic and anti-proliferative pathways. nih.gov |

This table outlines predicted structure-activity relationships for analogues of 3,14-Octadecadien-1-ol, 2-amino-, based on established principles from sphingolipid research.

Through the systematic synthesis and biological evaluation of a library of analogues, a detailed SAR profile for 3,14-Octadecadien-1-ol, 2-amino- can be constructed. This knowledge is invaluable for the rational design of more potent and selective compounds for potential therapeutic applications.

Advanced Analytical and Bioanalytical Methodologies for 3,14 Octadecadien 1 Ol, 2 Amino

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of sphingolipids and related compounds due to its high sensitivity and specificity. It allows for the separation of complex mixtures and provides detailed structural information. nih.govnih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Metabolomic Profiling

UPLC-MS/MS is a powerful technique for the quantitative analysis of low-abundance metabolites like 3,14-Octadecadien-1-ol, 2-amino- within complex biological samples. nih.govnih.gov This method offers enhanced resolution, sensitivity, and speed compared to conventional HPLC. researchgate.net In metabolomic studies, UPLC-MS/MS can simultaneously quantify a wide range of amino-containing compounds, providing a comprehensive snapshot of metabolic pathways. nih.gov

For the analysis of long-chain amino alcohols, a reversed-phase UPLC system is typically employed. The separation is often achieved using a C18 column with a gradient elution of a mobile phase consisting of an aqueous component with an additive like formic acid and an organic component such as acetonitrile (B52724) or methanol. lcms.cz This setup is effective in separating analytes based on their hydrophobicity. nih.gov

Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode is used for detection, offering high selectivity and sensitivity. nih.gov In positive ion mode, a characteristic fragment ion resulting from the loss of the amino group or other specific structural features would be monitored. nih.gov

Table 1: Illustrative UPLC-MS/MS Parameters for Analysis of Related Long-Chain Amino Alcohols

| Parameter | Value/Description |

| Chromatography System | UPLC with a binary solvent manager and sample manager |

| Column | Reversed-phase C18 or similar (e.g., CORTECS T3) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Isopropanol with 0.1% formic acid |

| Flow Rate | 0.3 - 0.6 mL/min |

| Injection Volume | 1 - 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

High-Resolution Mass Spectrometry for Accurate Mass and Structural Elucidation

High-resolution mass spectrometry (HRMS), utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, is indispensable for the unambiguous identification and structural elucidation of novel or unknown compounds. nih.govmdpi.com HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the confident determination of the elemental composition of the parent ion. mdpi.com

For a compound like 3,14-Octadecadien-1-ol, 2-amino-, HRMS can distinguish it from other isobaric species that may be present in a biological extract. nih.gov Furthermore, tandem HRMS (MS/MS) experiments generate high-resolution fragment ion spectra. nih.gov The precise masses of these fragments provide critical information for piecing together the molecule's structure, such as the location of double bonds and functional groups. nih.govmdpi.com

Chromatographic Separation Strategies for Isomeric Forms

The presence of two double bonds in 3,14-Octadecadien-1-ol, 2-amino- gives rise to the possibility of geometric (cis/trans) isomers. Additionally, the chiral center at the second carbon atom means that stereoisomers (enantiomers) exist. These different isomeric forms can possess distinct biological activities, making their separation and individual quantification crucial.

Liquid chromatography is essential for resolving these isomers, which are often indistinguishable by mass spectrometry alone. nih.gov

Geometric Isomers: Reversed-phase HPLC or UPLC can often separate cis and trans isomers of long-chain fatty acids and related molecules, as the trans isomers tend to have shorter retention times than their cis counterparts. mdpi.com The choice of stationary phase and mobile phase composition is critical for achieving this separation. researchgate.net

Stereoisomers (Enantiomers): The separation of enantiomers requires a chiral environment. This is typically achieved using chiral stationary phases (CSPs) in HPLC. nih.gov Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral column. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a robust and highly effective technique for the analysis of volatile and thermally stable compounds. For molecules like long-chain amino alcohols, which are non-volatile, chemical derivatization is a necessary prerequisite to analysis by GC-MS. sigmaaldrich.com

Application of GC-MS for Detection in Complex Biological Extracts

GC-MS is particularly useful for analyzing lipophilic and neutral molecules and has been successfully applied to the study of fatty acids, fatty alcohols, and sphingoid bases in biological samples. nih.govchromatographyonline.com The high chromatographic efficiency of capillary GC columns allows for the separation of closely related compounds within a complex mixture. nih.govchromatographyonline.com

A common strategy for analyzing total long-chain bases in a sample involves hydrolysis to release the free bases from more complex sphingolipids, followed by derivatization and GC-MS analysis. nih.govgerli.com This approach provides a quantitative measure of the total pool of these important signaling molecules. nih.gov

Derivatization Techniques for Enhanced Volatility and Detection

Derivatization is a critical step in the GC-MS analysis of polar compounds like 3,14-Octadecadien-1-ol, 2-amino-. sigmaaldrich.com The process involves chemically modifying the molecule to increase its volatility and thermal stability, making it suitable for gas chromatography. sigmaaldrich.comnih.gov This is achieved by replacing active hydrogens on the hydroxyl and amino groups with nonpolar moieties. sigmaaldrich.com

Silylation is the most common derivatization technique for this class of compounds. sigmaaldrich.comnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to convert hydroxyl and amino groups into their trimethylsilyl (B98337) (TMS) ethers and amines, respectively. nih.gov

Alkylation is an alternative method, particularly for amines and organic acids. nih.gov Reagents like methyl chloroformate (MCF) can derivatize amino and hydroxyl groups. nih.govcore.ac.uk

The choice of derivatization reagent and reaction conditions must be optimized to ensure a complete and reproducible reaction, yielding stable derivatives that produce characteristic and interpretable mass spectra for reliable identification and quantification. sigmaaldrich.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Alcohols

| Derivatization Technique | Reagent | Abbreviation | Target Functional Groups |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2 |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH2 |

| Alkylation | Methyl Chloroformate | MCF | -NH2, -OH |

| Acylation/Esterification | Pentafluoropropionic Anhydride | PFPA | -NH2, -OH |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex structures like 3,14-Octadecadien-1-ol, 2-amino-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their stereochemical arrangement. For a novel or synthesized compound like 3,14-Octadecadien-1-ol, 2-amino-, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for its structural confirmation.

¹H NMR Spectroscopy

In a ¹H NMR spectrum of 3,14-Octadecadien-1-ol, 2-amino-, distinct signals would be expected for the different types of protons present in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of each proton.

Olefinic Protons (-CH=CH-): The protons on the two double bonds at the C3-C4 and C14-C15 positions would typically resonate in the downfield region, approximately between 5.0 and 6.0 ppm. The coupling constants (J-values) between these protons would be crucial in determining the geometry (cis or trans) of the double bonds.

Protons on Carbon Bearing Hydroxyl Group (-CH₂OH): The two protons of the primary alcohol at C1 would likely appear as a multiplet around 3.5-4.0 ppm.

Proton on Carbon Bearing Amino Group (-CHNH₂): The proton on the chiral center at C2, adjacent to the amino group, would be expected in the range of 2.5-3.5 ppm. Its splitting pattern would be influenced by the neighboring protons at C1 and C3.

Allylic Protons: The protons on the carbons adjacent to the double bonds (at C2, C5, C13, and C16) would resonate around 2.0-2.5 ppm.

Aliphatic Chain Protons (-CH₂-): The majority of the protons in the long hydrocarbon chain would produce a large, complex signal in the upfield region, typically between 1.2 and 1.6 ppm.

Terminal Methyl Protons (-CH₃): The protons of the terminal methyl group at C18 would give a characteristic triplet signal at approximately 0.9 ppm.

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. For 3,14-Octadecadien-1-ol, 2-amino-, the expected chemical shift regions are as follows:

Olefinic Carbons (-C=C-): The four carbons involved in the double bonds would appear in the downfield region, typically between 120 and 140 ppm. rsc.org

Carbon Bearing Hydroxyl Group (-C-OH): The C1 carbon would be found in the range of 60-70 ppm.

Carbon Bearing Amino Group (-C-NH₂): The C2 carbon atom would likely resonate between 40 and 60 ppm.

Aliphatic and Allylic Carbons: The remaining carbons of the octadecadienyl chain would appear in the upfield region from approximately 14 to 40 ppm. aocs.org The terminal methyl carbon (C18) would be the most upfield signal.

To illustrate how NMR data is typically presented for structural confirmation, the following tables provide hypothetical ¹H and ¹³C NMR data for 3,14-Octadecadien-1-ol, 2-amino-, based on known chemical shift ranges for similar functional groups.

Hypothetical ¹H NMR Data for 3,14-Octadecadien-1-ol, 2-amino-

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~3.65 | m | - |

| H-2 | ~3.10 | m | - |

| H-3 | ~5.50 | m | - |

| H-4 | ~5.60 | m | - |

| H-14 | ~5.40 | m | - |

| H-15 | ~5.45 | m | - |

| Aliphatic (H-5 to H-13, H-16, H-17) | ~1.2-2.3 | m | - |

Hypothetical ¹³C NMR Data for 3,14-Octadecadien-1-ol, 2-amino-

| Atom Position | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~65.0 |

| C-2 | ~55.0 |

| C-3 | ~128.0 |

| C-4 | ~132.0 |

| C-14 | ~130.0 |

| C-15 | ~131.0 |

| Aliphatic (C-5 to C-13, C-16, C-17) | ~22.0-35.0 |

2D NMR Techniques for Complete Structural Assignment

To definitively assign each proton and carbon signal and confirm the connectivity of the molecule, a series of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the H-C-C-H connectivities throughout the carbon chain. For instance, it would show correlations between the olefinic protons and their neighboring allylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, allowing for the assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule, for example, linking the amino alcohol moiety to the unsaturated aliphatic chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is particularly useful for determining the stereochemistry, such as the E or Z configuration of the double bonds.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural confirmation of 3,14-Octadecadien-1-ol, 2-amino- could be achieved.

Future Research Directions and Emerging Paradigms for 3,14 Octadecadien 1 Ol, 2 Amino

Integrated Multi-Omics Approaches for Holistic Understanding

A comprehensive understanding of the biological relevance of 3,14-Octadecadien-1-ol, 2-amino- necessitates a systems-level approach. The integration of multiple "omics" disciplines, including transcriptomics, proteomics, and metabolomics, will be instrumental in painting a holistic picture of its cellular and physiological roles.

Transcriptomics: By analyzing changes in gene expression in response to varying levels of 3,14-Octadecadien-1-ol, 2-amino-, researchers can identify the genetic pathways and networks influenced by this compound. This could reveal its involvement in signaling cascades, metabolic regulation, or stress responses.

Proteomics: The study of the proteome will shed light on the protein-level modifications and expression changes that occur in the presence of 3,14-Octadecadien-1-ol, 2-amino-. This can uncover its direct protein targets, as well as downstream effects on cellular machinery.

Metabolomics: A metabolomic analysis will provide a snapshot of the metabolic state of a cell or organism and how it is altered by 3,14-Octadecadien-1-ol, 2-amino-. This can help to place the compound within the broader metabolic landscape and identify its precursors and downstream metabolites.

| Omics Approach | Potential Research Questions | Expected Outcomes |

| Transcriptomics | Which genes are up- or down-regulated in the presence of 3,14-Octadecadien-1-ol, 2-amino-? | Identification of responsive signaling and metabolic pathways. |

| Proteomics | Does 3,14-Octadecadien-1-ol, 2-amino- bind to specific proteins? Does it alter the abundance of certain proteins? | Discovery of direct molecular targets and downstream cellular effects. |

| Metabolomics | What are the metabolic precursors and breakdown products of 3,14-Octadecadien-1-ol, 2-amino-? How does it impact other cellular metabolites? | Elucidation of its metabolic context and function. |

Targeted Metabolomic Flux Analysis to Delineate Pathways

To move beyond static snapshots and understand the dynamic nature of metabolic pathways involving 3,14-Octadecadien-1-ol, 2-amino-, targeted metabolomic flux analysis will be crucial. This technique utilizes stable isotope tracers to follow the flow of atoms through metabolic networks. By introducing isotopically labeled precursors of 3,14-Octadecadien-1-ol, 2-amino- and tracking their incorporation into this and other related molecules, researchers can precisely map its biosynthetic and catabolic pathways. This will provide definitive evidence of its metabolic origins and fate within the cell.

Advanced Computational Modeling and In Silico Predictions

Computational approaches offer a powerful and complementary tool to experimental research. Advanced computational modeling and in silico predictions can accelerate the discovery process and provide mechanistic insights that are difficult to obtain through wet lab experiments alone.

Enzyme Interaction Modeling: Molecular docking simulations can be employed to predict the binding of 3,14-Octadecadien-1-ol, 2-amino- to the active sites of various enzymes. This can help to identify potential enzymes responsible for its synthesis and degradation, as well as proteins through which it may exert its biological effects.

Pathway Analysis: By integrating multi-omics data into computational models of metabolic and signaling networks, researchers can simulate the impact of 3,14-Octadecadien-1-ol, 2-amino- on cellular function. This can help to generate testable hypotheses about its role in complex biological systems.

Development of Chemical Probes for Mechanistic Interrogation

To directly investigate the function of 3,14-Octadecadien-1-ol, 2-amino- in its native cellular environment, the development of specialized chemical probes is essential. These probes are modified versions of the parent molecule that incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups.

Visualizing Cellular Localization: Fluorescently tagged probes will allow for the direct visualization of the subcellular localization of 3,14-Octadecadien-1-ol, 2-amino- using advanced microscopy techniques.

Identifying Binding Partners: Probes equipped with photoreactive cross-linkers can be used to covalently trap and subsequently identify interacting proteins, providing direct evidence of its molecular targets.

The strategic application of these future research directions holds the key to unlocking the secrets of 3,14-Octadecadien-1-ol, 2-amino-. Through a concerted effort combining cutting-edge analytical techniques, computational modeling, and chemical biology, the scientific community can illuminate the role of this and other novel lipids in the intricate tapestry of life.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Reductive Amination | 65–75 | ≥95% | Byproduct formation |

| Boc-Protected Pathway | 70–85 | ≥98% | Deprotection efficiency |

Basic: How can researchers characterize the structure and purity of 3,14-Octadecadien-1-ol, 2-amino-?

Answer:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 798.5227 for analogous compounds) .

- NMR Spectroscopy : ¹H/¹³C-NMR identifies functional groups (e.g., δ 6.92 ppm for NH protons, δ 176.5 ppm for carbonyl carbons) .

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) for purity assessment .

Advanced: What role does the 2-amino group play in hydrogen-bonding interactions with biological targets?

Answer:

The 2-amino group acts as a hydrogen-bond donor, critical for binding to enzymatic active sites. For example:

- Enzymatic Catalysis : Analogous to GTP hydrolysis (), the amino group may form hydrogen bonds with residues like Ser429 or Asn431 in catalytic pockets, stabilizing transition states .

- Conformational Flexibility : Solvent polarity influences protonation states, altering hydrogen-bond strength (e.g., dual NMR resonances in polar solvents) .

Advanced: How do solvent systems affect the conformational stability of 3,14-Octadecadien-1-ol, 2-amino-?

Answer:

Q. Table 2: Solvent-Dependent Conformational Changes

| Solvent | Dielectric Constant | Observed NMR Shifts (δ, ppm) |

|---|---|---|

| DMSO | 46.7 | 6.12 (NH), 4.73 (OH) |

| CHCl₃ | 4.8 | 6.90 (NH), 4.60 (OH) |

Advanced: How can researchers resolve contradictions in reported catalytic activities of amino-alcohol derivatives?

Answer:

Discrepancies often arise from:

Experimental Conditions : pH, temperature, or solvent polarity (e.g., aqueous vs. organic phases) .

Substrate Specificity : Structural analogs (e.g., GTP vs. A-8 in ) show varying activity due to functional group positioning .

Data Normalization : Control for batch-to-batch purity differences using standardized assays (e.g., enzyme kinetics with internal controls) .

Advanced: What computational strategies are suitable for modeling 3,14-Octadecadien-1-ol, 2-amino- interactions?

Answer:

- Docking Simulations : Use software like AutoDock to predict binding modes with enzymes, focusing on hydrogen-bond networks (e.g., Ser429 interactions) .

- MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvents (e.g., water, methanol) over 100-ns trajectories .

- QM/MM Calculations : Study electronic effects of the amino group on reaction energetics (e.g., transition-state stabilization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.